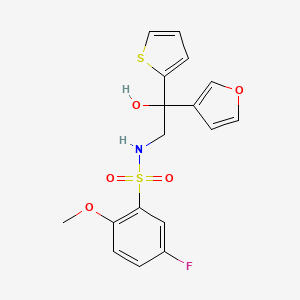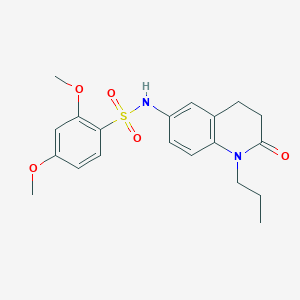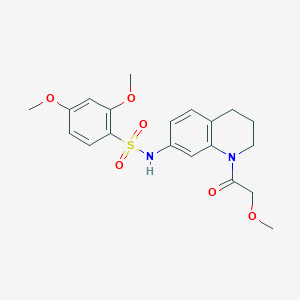
2,4-dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic molecule belonging to the class of sulfonamides, which are known for their wide range of biological activities. This compound is characterized by its multi-functional groups, making it a versatile candidate for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: : This step involves the cyclization of a precursor amine and a ketone under acidic or basic conditions.
Introduction of the Methoxyacetyl Group: : This is achieved through acylation using methoxyacetyl chloride.
Attachment of the Benzenesulfonamide Group: : Sulfonamide formation is usually carried out by reacting a sulfonyl chloride with an amine.
Industrial production may involve optimized reaction conditions, including temperature control, solvent selection, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.
Reduction: : The sulfonamide group can be reduced under specific conditions.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially at the methoxy and sulfonamide groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, sulfonyl chlorides.
Major Products
Oxidation: : Potential formation of sulfoxides or sulfones.
Reduction: : Conversion to corresponding amines.
Substitution: : Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2,4-Dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been studied for a wide range of applications:
Chemistry: : Utilized as a building block for more complex molecules in synthetic organic chemistry.
Biology: : Explored for its potential role in enzyme inhibition and receptor binding studies.
Medicine: : Investigated for its antibacterial, antifungal, and anticancer properties.
Industry: : Evaluated as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
Molecular Targets and Pathways
The compound’s biological activity is primarily attributed to its interaction with specific enzymes and receptors. For instance, the sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, leading to competitive inhibition. The methoxyacetyl group may enhance binding affinity to biological targets by improving lipophilicity.
相似化合物的比较
Similar Compounds
2,4-Dimethoxybenzenesulfonamide: : Lacks the tetrahydroquinoline core, resulting in different biological activity.
N-Methoxyacetylbenzenesulfonamide: : Similar in structure but lacks the tetrahydroquinoline moiety, altering its pharmacological properties.
Highlighting Its Uniqueness
2,4-Dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its unique combination of functional groups, making it a versatile molecule with the potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its promising biological activities highlight its potential as a valuable compound for research and industrial purposes.
属性
IUPAC Name |
2,4-dimethoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-13-20(23)22-10-4-5-14-6-7-15(11-17(14)22)21-29(24,25)19-9-8-16(27-2)12-18(19)28-3/h6-9,11-12,21H,4-5,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJQSOUICASGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c]](/img/structure/B2688805.png)
![Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate](/img/structure/B2688806.png)
![3-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]butanamide](/img/structure/B2688807.png)
![N-(4-fluorophenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2688809.png)
![2,4,7-Trimethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2688810.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2688811.png)
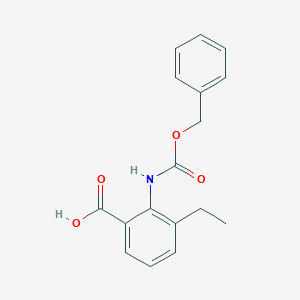
![4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2688816.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide](/img/structure/B2688818.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2688821.png)
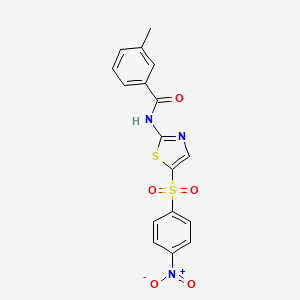
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2688824.png)
